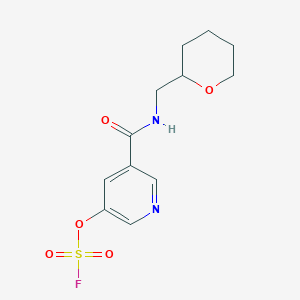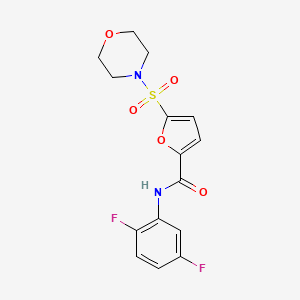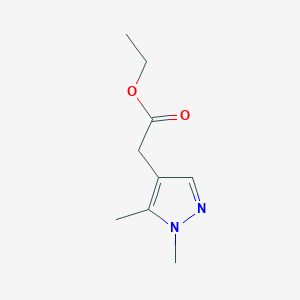![molecular formula C7H11N5O B2896605 N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide CAS No. 2305474-28-4](/img/structure/B2896605.png)
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide, also known as MTEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
Scientific Research Applications
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of several neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been investigated as a potential treatment for drug addiction, anxiety, depression, and schizophrenia.
Mechanism of Action
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G-protein-coupled receptor family. The mGluR5 receptor is predominantly expressed in the central nervous system and is involved in several physiological processes, including synaptic plasticity, learning, and memory. N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide binds to the mGluR5 receptor and prevents its activation by glutamate, which is a major excitatory neurotransmitter in the brain. This results in the inhibition of downstream signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects in animal models. It has been demonstrated to reduce neuronal damage and inflammation in the brain, improve cognitive function, and reduce drug-seeking behavior in addiction models. Additionally, N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in several physiological processes.
Advantages and Limitations for Lab Experiments
N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for the mGluR5 receptor, which allows for precise modulation of neuronal activity. Additionally, N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide has been extensively characterized in animal models, which provides a wealth of information for researchers. However, there are also limitations to the use of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide in lab experiments, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
For the study of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide include the development of more selective antagonists, further investigation into its therapeutic applications, and the development of novel drug delivery systems.
Synthesis Methods
The synthesis of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide involves the reaction of 1-methyl-5-(prop-2-yn-1-yl)-1H-tetrazole with ethyl bromoacetate in the presence of a palladium catalyst. This reaction results in the formation of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide. The synthesis process is relatively straightforward and has been optimized to produce high yields of N-[1-(1-Methyltetrazol-5-yl)ethyl]prop-2-enamide.
properties
IUPAC Name |
N-[1-(1-methyltetrazol-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c1-4-6(13)8-5(2)7-9-10-11-12(7)3/h4-5H,1H2,2-3H3,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBJQMLGLWRLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)



![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2896534.png)
![3-ethyl-7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2896536.png)

![1-(3-chlorophenyl)-5-cinnamyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2896539.png)


